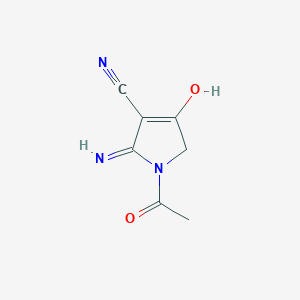![molecular formula C6H9N3 B1449821 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine CAS No. 933734-43-1](/img/structure/B1449821.png)
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
説明
“2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One such method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .科学的研究の応用
Pharmaceutical Research
This compound is a part of the pyrazolopyridine family, which is structurally similar to purine bases like adenine and guanine . Due to this similarity, it has been explored for potential pharmaceutical applications. For instance, derivatives of this compound have been investigated for their role in treating conditions such as gastro-intestinal diseases, Alzheimer’s disease, alcohol withdrawal symptoms, and erectile dysfunction .
Biomedical Applications
In biomedical research, the compound’s derivatives have been synthesized and studied for their biological activities. They have been included in more than 5500 references, including 2400 patents, indicating a significant interest in their potential biomedical applications .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for creating various derivatives. These derivatives are synthesized using different substituents at positions N1, C3, C4, C5, and C6, which can lead to a wide range of biological activities .
Drug Development
Several derivatives of 1H-pyrazolo[3,4-b]pyridine are in different phases of research, with some classified as experimental, investigational, and even a few that have been approved as drugs . This highlights the compound’s significance in the drug development pipeline.
Catalysis
The compound has been used in catalytic processes to synthesize novel derivatives. For example, it has been involved in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, showcasing its versatility in catalytic reactions .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-4-8-9-6(5)7-3-1/h4H,1-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAKFWAOAWPPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719783 | |
| Record name | 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
933734-43-1 | |
| Record name | 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the half-chair conformation observed in the reduced pyridine ring of these compounds?
A: The half-chair conformation adopted by the reduced pyridine ring significantly influences the spatial arrangement of substituents within the molecule [, , , ]. This conformational preference directly impacts the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which ultimately dictates the supramolecular architecture and solid-state packing of these compounds.
Q2: How do subtle structural modifications in the benzyl substituent affect the supramolecular aggregation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives?
A: Research has demonstrated that seemingly minor changes in the benzyl substituent of these compounds can lead to drastically different supramolecular arrangements []. For instance, the presence of a methoxy group can promote the formation of simple chains through C-H...O hydrogen bonding, while a trifluoromethyl group can induce the assembly of chains of centrosymmetric rings through a combination of C-H...O and C-H...π interactions. These findings highlight the sensitivity of supramolecular assembly to even subtle changes in molecular structure.
Q3: Can you provide an example of how solvent inclusion impacts the crystal structure of these compounds?
A: In a study of N(7)-benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones, researchers observed that ethanol readily co-crystallized, forming stoichiometric hemisolvates []. Interestingly, the ethanol molecule's position and interactions within the crystal lattice varied depending on the specific benzyl substituent. This example illustrates the significant role solvent molecules can play in influencing the solid-state structure of these compounds.
Q4: Beyond hydrogen bonding, what other intermolecular interactions are crucial for the supramolecular organization of these compounds?
A: In addition to hydrogen bonding, π-π stacking interactions have also been identified as significant contributors to the supramolecular organization of these compounds []. For example, in the crystal structure of 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one, π-π stacking interactions were observed to link centrosymmetric dimers, formed via C-H...N hydrogen bonds, into chains []. This interplay of multiple weak interactions highlights the complexity of supramolecular assembly in these systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)





![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)

